molecular formula C14H16N2O3S B14591778 Ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate CAS No. 61560-09-6

Ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate

Cat. No.: B14591778
CAS No.: 61560-09-6
M. Wt: 292.36 g/mol
InChI Key: XCRFMVDCRHWOMH-UHFFFAOYSA-N
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Description

Ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate is a synthetic organic compound characterized by a 1,2,4-oxadiazole core substituted with a phenyl group at position 2. This heterocyclic moiety is linked via a methylthioether bridge to an ethyl propanoate ester. The molecular formula is C₁₄H₁₅N₂O₃S, and its structure (Figure 1) combines aromatic, heterocyclic, and ester functionalities, which are common in bioactive molecules targeting enzymatic or receptor-mediated pathways .

Properties

CAS No.

61560-09-6

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl 3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]propanoate

InChI

InChI=1S/C14H16N2O3S/c1-2-18-13(17)8-9-20-10-12-15-14(16-19-12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

XCRFMVDCRHWOMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSCC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and polyphosphoric acid (PPA) . The reaction conditions often involve refluxing the reactants in a suitable solvent such as toluene or acetone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as thymidylate synthase, histone deacetylases (HDAC), and topoisomerase II, which are crucial for DNA replication and cell division . These interactions can lead to the disruption of cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Heterocycle Substituent on Heterocycle Ester Group Potential Applications References
Ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate C₁₄H₁₅N₂O₃S 1,2,4-oxadiazole Phenyl (C₆H₅) Ethyl Anticancer, antiviral (inferred)
Compound 45 () C₁₃H₁₂Cl₂N₄O₂S 1,2,4-oxadiazole Methyl (CH₃) Ethyl Cancer treatment
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ Isoxazole Chloro, fluoro (on phenyl) Ethyl Not specified
Methyl 3-((5-amino-1H-1,2,4-triazol-3-yl)thio)propanoate C₆H₁₀N₄O₂S 1,2,4-triazole Amino (NH₂) Methyl Radiolabeling research

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